molecular formula C4H12Cl2F2N2 B2918291 4,4-Difluorobutylhydrazine;dihydrochloride CAS No. 2408972-51-8

4,4-Difluorobutylhydrazine;dihydrochloride

Cat. No.: B2918291
CAS No.: 2408972-51-8
M. Wt: 197.05
InChI Key: GWMSVNOSMAFCJE-UHFFFAOYSA-N
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Description

4,4-Difluorobutylhydrazine;dihydrochloride is an organic compound with the molecular formula C4H10F2N2·2HCl. It is a derivative of hydrazine, where two fluorine atoms are substituted at the 4th position of the butyl chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorobutylhydrazine;dihydrochloride typically involves the reaction of 4,4-difluorobutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4,4-Difluorobutylamine+Hydrazine Hydrate+HClThis compound\text{4,4-Difluorobutylamine} + \text{Hydrazine Hydrate} + \text{HCl} \rightarrow \text{this compound} 4,4-Difluorobutylamine+Hydrazine Hydrate+HCl→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobutylhydrazine;dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of difluorobutyl oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted butylhydrazine compounds.

Scientific Research Applications

4,4-Difluorobutylhydrazine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-viral drugs.

    Industry: Utilized in the production of agrochemicals and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Difluorobutylhydrazine;dihydrochloride involves its interaction with specific molecular targets, leading to the inhibition or activation of certain biochemical pathways. The compound can form covalent bonds with nucleophilic sites on enzymes or proteins, thereby altering their activity. This interaction is crucial in its application as a pharmaceutical intermediate, where it can modulate the activity of target proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Difluoropiperidine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Fluorobenzoic hydrazide

Comparison

4,4-Difluorobutylhydrazine;dihydrochloride is unique due to the presence of two fluorine atoms at the 4th position of the butyl chain, which imparts distinct chemical properties such as increased stability and reactivity. Compared to similar compounds like 4,4-Difluoropiperidine hydrochloride, it has a different structural framework that influences its reactivity and applications. The presence of the hydrazine moiety also differentiates it from other fluorinated compounds, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

4,4-difluorobutylhydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10F2N2.2ClH/c5-4(6)2-1-3-8-7;;/h4,8H,1-3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMSVNOSMAFCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)CNN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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